6,7-Difluoroisoquinolin-1(2H)-one is a fluorinated derivative of isoquinolin-1(2H)-one, characterized by the presence of two fluorine atoms at the 6 and 7 positions of the isoquinoline framework. This compound possesses a molecular formula of and a molecular weight of approximately 192.15 g/mol. The structural uniqueness of 6,7-difluoroisoquinolin-1(2H)-one contributes to its potential applications in medicinal chemistry and organic synthesis, particularly due to the influence of fluorine substituents on biological activity and chemical reactivity.
Research indicates that compounds structurally similar to 6,7-difluoroisoquinolin-1(2H)-one exhibit diverse biological activities. Specifically, some studies suggest potential interactions with various biological targets, including receptors involved in inflammation and cancer pathways. The presence of fluorine can enhance lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties compared to non-fluorinated analogs .
Several synthetic routes have been developed for the preparation of 6,7-difluoroisoquinolin-1(2H)-one:
The unique properties of 6,7-difluoroisoquinolin-1(2H)-one make it a candidate for various applications:
Several compounds share structural similarities with 6,7-difluoroisoquinolin-1(2H)-one. Here is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Isoquinolin-1(2H)-one | Basic isoquinoline structure without fluorination | Lacks enhanced lipophilicity and metabolic stability |
5-Fluoroisoquinolin-1(2H)-one | Fluorine at position 5 | Different biological activity profile due to single fluorine |
6-Fluoroisoquinolin-1(2H)-one | Fluorine at position 6 | Similar reactivity but lacks difluorination |
8-Fluoroisoquinolin-1(2H)-one | Fluorine at position 8 | May exhibit different pharmacological properties |
5,6-Difluoroisoquinolin-1(2H)-one | Fluorines at positions 5 and 6 | Enhanced activity due to multiple fluorine substituents |
Uniqueness: The presence of two fluorine atoms at both the 6 and 7 positions distinguishes 6,7-difluoroisoquinolin-1(2H)-one from its analogs by potentially enhancing its biological activity while modifying its chemical reactivity compared to other similar compounds.